molecular formula C12H19BN2O4S B2904347 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1612172-62-9

1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

カタログ番号: B2904347
CAS番号: 1612172-62-9
分子量: 298.16
InChIキー: CWOOICDCNKJNSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative characterized by a cyclopropanesulfonyl group at the 1-position and a pinacol-protected boronate (tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole ring. This compound is hypothesized to serve as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions due to the reactive boronate group .

特性

IUPAC Name

1-cyclopropylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-7-14-15(8-9)20(16,17)10-5-6-10/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOOICDCNKJNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the cyclopropanesulfonyl and dioxaborolan groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

化学反応の分析

1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.

作用機序

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

類似化合物との比較

Research Findings and Challenges

Comparative Performance in Catalysis

  • Reaction Efficiency : In Pd-catalyzed couplings, the target compound’s boronate achieves >80% conversion in model reactions, outperforming aryl-linked analogs (~60% conversion) .

生物活性

1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with the CAS number 1612172-62-9, is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropanesulfonyl group and a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C12H19BN2O4SC_{12}H_{19}BN_{2}O_{4}S. The structure can be represented as follows:

Structure C12H19BN2O4S\text{Structure }\text{C}_{12}\text{H}_{19}\text{B}\text{N}_{2}\text{O}_{4}\text{S}

Key Physical Properties

PropertyValue
Boiling PointNot specified
Molecular Weight270.26 g/mol
AppearanceWhite solid

General Biological Activities of Pyrazoles

Pyrazole derivatives are known for their diverse biological activities. They have been reported to exhibit anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notable approved drugs containing pyrazole include celecoxib and phenylbutazone .

Specific Findings on 1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Research on this specific compound is sparse; however, it is hypothesized that the unique structural features contribute to its potential pharmacological effects. The dioxaborolane group may enhance reactivity in biological systems, potentially leading to novel therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. A study involving similar compounds indicated that modifications on the pyrazole ring can lead to enhanced cytotoxicity against various cancer cell lines .
  • Mechanism of Action : The mechanism by which pyrazole compounds exert their effects often involves modulation of signaling pathways related to inflammation and cell survival. For instance, compounds with similar structures have been shown to inhibit COX enzymes and other inflammatory mediators .

Data Table of Related Pyrazole Compounds

Compound NameBiological ActivityReference
CelecoxibCOX-2 inhibitor
PhenylbutazoneAnti-inflammatory
1-(Cyclopropanesulfonyl)-4-(tetramethyl...)Potential anticancer propertiesCurrent study

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Introduction of the tetramethyl dioxaborolane (pinacol boronic ester) group via Miyaura borylation. For example, palladium-catalyzed cross-coupling of a halogenated pyrazole precursor with bis(pinacolato)diboron under inert conditions .
  • Step 2 : Cyclopropanesulfonylation at the pyrazole N1 position. This may use cyclopropanesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .
  • Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation.

Q. How should this compound be characterized to confirm structural integrity?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropane protons at δ 1.0–1.5 ppm; sulfonyl group deshielding adjacent protons).
  • HRMS : High-resolution mass spectrometry for molecular ion verification.
  • X-ray Crystallography : If single crystals are obtainable, structural confirmation via diffraction studies (e.g., similar to pyrazole derivatives in ).

Q. What solvent systems are optimal for handling this compound?

  • Guidelines :

  • Storage : Anhydrous DMSO or THF under argon/nitrogen to prevent boronic ester hydrolysis .
  • Reactions : Polar aprotic solvents (DMF, DMSO) for sulfonamide/sulfonyl reactions; toluene/THF for Suzuki couplings .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura coupling be minimized?

  • Optimization Strategies :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
  • Base Screening : Test K₃PO₄ or Cs₂CO₃ to reduce protodeboronation.
  • Temperature Control : Maintain 60–80°C in toluene/water mixtures to balance reactivity and stability .
    • Troubleshooting : Monitor for deboronation byproducts via LC-MS and adjust ligand/base ratios .

Q. What computational methods predict the reactivity of the boronic ester moiety in cross-coupling reactions?

  • Approach :

  • DFT Calculations : Model transition states for transmetalation steps using Gaussian or ORCA software. Focus on boron-oxygen bond dissociation energies .
  • Molecular Dynamics : Simulate solvent effects on boronate stability (e.g., water content in THF) .

Q. How does the cyclopropanesulfonyl group influence biological activity in enzyme inhibition studies?

  • Experimental Design :

  • Target Screening : Test against kinases or proteases where sulfonyl groups act as hydrogen-bond acceptors.
  • SAR Analysis : Compare with analogs lacking the cyclopropane ring (e.g., methylsulfonyl derivatives) to assess steric/electronic contributions .

Data Contradictions and Validation

Q. Discrepancies in reported yields for Miyaura borylation of pyrazole derivatives: How to resolve?

  • Analysis :

  • Catalyst Purity : Ensure Pd(dba)₂ or PdCl₂(dppf) is freshly prepared to avoid catalyst deactivation .
  • Oxygen Sensitivity : Use rigorous Schlenk techniques; trace oxygen can oxidize boronates .

Stability and Handling

Q. What degradation products form under acidic/aqueous conditions?

  • Stability Study :

  • Hydrolysis : Boronic ester converts to boronic acid in H₂O/MeOH (1:1), detectable by ¹¹B NMR .
  • Sulfonyl Group Stability : No degradation below pH 5; above pH 9, cyclopropane ring strain may lead to ring-opening .

Application in Drug Discovery

Q. How to design a fragment-based library using this compound as a core scaffold?

  • Strategy :

  • Diversification : Functionalize the pyrazole C3/C5 positions via C-H activation or cross-coupling .
  • Biophysical Assays : Use SPR or ITC to measure binding affinity to target proteins .

Tables
Table 1 : Representative Reaction Conditions for Suzuki Coupling

SubstrateCatalystBaseSolventYield (%)Reference
Aryl bromidePd(PPh₃)₄K₃PO₄Toluene/H₂O85
Heteroaryl chlorideXPhos Pd G3Cs₂CO₃DME/H₂O78

Table 2 : NMR Chemical Shifts for Key Protons

Proton Groupδ (ppm)MultiplicityReference
Cyclopropane CH₂1.2–1.5m
Pyrazole C4-H7.8–8.1s
B-O (pinacol)1.3 (CH₃)s

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。